N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzodioxole moiety, a morpholinoethyl group, and a 4-phenoxybenzenesulfonamide backbone. For instance, compounds with benzodioxol-5-yl and morpholinoethyl substituents, such as those in and , suggest that the target molecule likely exhibits enhanced solubility and bioavailability due to the morpholine ring’s polarity and the benzodioxole group’s lipophilic aromatic system . The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to protein binding via hydrogen bonding or π-stacking interactions .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c28-34(29,22-9-7-21(8-10-22)33-20-4-2-1-3-5-20)26-17-23(27-12-14-30-15-13-27)19-6-11-24-25(16-19)32-18-31-24/h1-11,16,23,26H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXVRSUZGWUOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: Similar sulfonamides inhibit key enzymes involved in bacterial metabolism and proliferation.
- Induction of Apoptosis: Compounds with analogous structures have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Neurotransmitter Systems: Potential interactions with serotonin or dopamine receptors may underlie any observed neuropharmacological effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Future Directions
Further research is needed to comprehensively understand the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies: Assessing the efficacy and safety of the compound in animal models.
- Mechanistic Studies: Elucidating the specific pathways through which the compound exerts its effects.
- Clinical Trials: Evaluating its potential therapeutic applications in humans.
Comparison with Similar Compounds
Key Observations :
- The piperazine derivative exhibits a significantly higher yield (25% vs. 7%), likely due to the methylpiperazine group’s superior nucleophilicity in the coupling reaction.
- Both compounds share similar purity (>97%), indicating comparable stability during synthesis.
Sulfonamide vs. Sulfonyl-Containing Triazoles
reports sulfonyl-linked 1,2,4-triazole derivatives (e.g., compounds [7–9]), which differ from the target sulfonamide in their heterocyclic core. These triazoles exhibit tautomerism, existing predominantly as thiones with νC=S bands at 1247–1255 cm⁻¹ in IR spectra, unlike sulfonamides, which show characteristic S=O stretches near 1150–1350 cm⁻¹ .
Functional Implications :
- Sulfonamides (target compound) may exhibit stronger hydrogen-bonding capacity due to the –SO₂–NH– group, whereas triazoles rely on thione sulfur for coordination.
- Triazoles in are synthesized via NaOH-mediated cyclization, contrasting with sulfonamide coupling methods (e.g., HATU/DIPEA in ) .
Benzimidazole and Acrylonitrile Derivatives with Benzodioxole Moieties
and describe benzimidazoles (e.g., compound 4d ) and acrylonitriles (e.g., compound 27 ) bearing benzodioxol-5-yl groups.
Implications :
- The benzodioxole moiety enhances aromatic stacking in all cases, but its placement influences solubility and target engagement. For example, acrylonitriles () may act as kinase inhibitors, whereas sulfonamides are more likely to target enzymes like carbonic anhydrase .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
